Superior In Vitro Digestive Release of EPA from 2-MAG vs. TAG and EE Forms
The molecular form of EPA profoundly impacts its release during simulated digestion. A 2025 study quantified that EPA in the 2-monoacylglycerol (2-MAG) form, a direct digestive product of the target 1,3-diglyceride, is hydrolyzed significantly faster than triacylglycerol (TAG) and ethyl ester (EE) forms. After simulated intestinal digestion, the amount of EPA released followed a clear order: 2-MAG > 1(3)-MAG > TAG > EE [1].
| Evidence Dimension | Rate and extent of EPA release after in vitro intestinal digestion |
|---|---|
| Target Compound Data | Highest relative release among tested EPA forms |
| Comparator Or Baseline | Tri-EPA TAG: Slower hydrolysis than 1(3)-MAG; EPA EE: Lowest release, with hydrolysis rate 10-50 times lower than TAG [1] |
| Quantified Difference | Hydrolysis rate of EE is 10-50x slower than TAG [1]; release order: 2-MAG > 1(3)-MAG > TAG > EE |
| Conditions | Simulated intestinal digestion in emulsion; quantified by released EPA |
Why This Matters
This superior digestive release translates to higher bioaccessibility, a critical advantage for designing oral formulations with improved absorption potential.
- [1] Zheng, J., et al. (2025). Influence of molecular form of eicosapentaenoic acid (EPA) on its in vitro digestion and in vivo pharmacokinetics: Monoacylglycerol, triacylglycerol, and ethyl ester forms. Food Bioscience, 68, 106756. View Source
